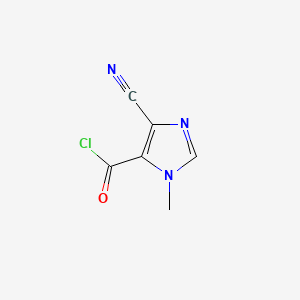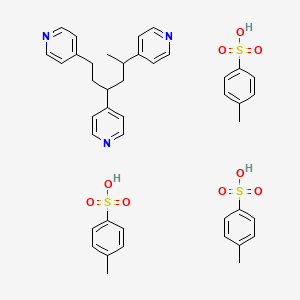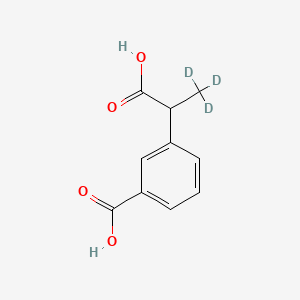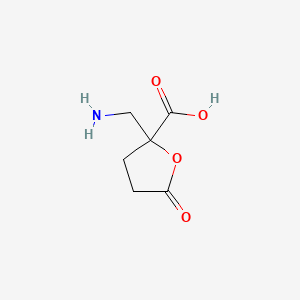![molecular formula C16H22N2O3 B588899 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 CAS No. 1329613-05-9](/img/structure/B588899.png)
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: is a deuterium-labeled analogue of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea. This compound is characterized by the presence of an epoxy group and a urea linkage, making it a valuable intermediate in various chemical syntheses. The deuterium labeling is particularly useful in research applications, including metabolic studies and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The deuterium labeling is introduced during the synthesis of the epoxypropoxy phenyl isocyanate precursor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and characterization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the structural elucidation of complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows for the tracking of metabolic processes in vivo, providing insights into biochemical pathways.
Medicine: In medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it valuable in drug development.
Industry: In industrial applications, it is used as a standard for environmental pollutant detection. The stable isotope labeling ensures accurate and reliable measurements in environmental analysis.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The urea linkage can interact with proteins and enzymes, modulating their activity. The deuterium labeling allows for detailed studies of these interactions using advanced spectroscopic techniques.
Comparación Con Compuestos Similares
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea: The non-deuterated analogue.
N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another epoxy-containing urea derivative.
N-Cyclohexyl-N’-[4-(2-oxiranylmethoxy)phenyl]urea: A similar compound with a different epoxy group configuration.
Uniqueness: The deuterium labeling in N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 makes it unique compared to its non-deuterated analogues. This labeling provides enhanced stability and allows for more precise tracking in metabolic and environmental studies.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOHIMJYZRAGE-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)NC(=O)NC3CCCCC3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)




![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)

